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Compound of Interest

Compound Name: 3-Methoxybut-1-ene

Cat. No.: B3048541 Get Quote

Spectroscopic Data for 3-methoxybut-1-ene: A
Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3-methoxybut-1-ene,

targeting researchers, scientists, and professionals in drug development. It covers Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the

limited availability of publicly accessible, complete experimental spectra for 3-methoxybut-1-
ene, this guide presents a combination of predicted data, data from analogous compounds,

and general experimental protocols.

Chemical Structure and Properties
IUPAC Name: 3-methoxybut-1-ene Molecular Formula: C₅H₁₀O Molecular Weight: 86.13

g/mol CAS Number: 17351-24-5

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

As of late 2025, a publicly available, experimentally verified ¹H NMR spectrum for 3-
methoxybut-1-ene is not readily accessible. However, based on the structure, a predicted

spectrum would show signals in the following regions:
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~5.0-6.0 ppm: A multiplet corresponding to the vinyl protons (-CH=CH₂).

~3.5-4.0 ppm: A multiplet for the proton on the carbon bearing the methoxy group (-

CH(OCH₃)-).

~3.3 ppm: A singlet for the methoxy group protons (-OCH₃).

~1.2 ppm: A doublet for the terminal methyl group protons (-CH₃).

¹³C NMR (Carbon NMR):

Similarly, a complete, experimentally verified ¹³C NMR spectrum is not readily found in public

databases. Predicted chemical shifts are as follows:

Carbon Atom Predicted Chemical Shift (ppm)

=CH₂ ~114

-CH= ~142

-CH(OCH₃)- ~78

-OCH₃ ~56

-CH₃ ~20

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-methoxybut-1-ene is not readily available. However,

characteristic absorption bands can be predicted based on its functional groups. For

comparison, the IR spectrum of a similar terminal alkene, 3-methylbut-1-ene, shows key

absorptions that would be expected in 3-methoxybut-1-ene as well[1]:
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

=C-H (vinyl) Stretching ~3080

C-H (alkane) Stretching ~2960

C=C (alkene) Stretching ~1640

C-O (ether) Stretching ~1100

=C-H (vinyl) Out-of-plane bend ~990 and ~910

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and

contains complex vibrations unique to the molecule[1].

Mass Spectrometry (MS)
While a specific mass spectrum for 3-methoxybut-1-ene is not available, the expected

fragmentation pattern can be inferred. The molecular ion peak (M⁺) would be observed at an

m/z of 86. Common fragmentation pathways for ethers and alkenes would likely involve the

loss of a methyl group (m/z 71), a methoxy group (m/z 55), and cleavage of the C-C bond

adjacent to the ether oxygen.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired using a standard NMR

spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is commonly

used as an internal standard for chemical shift referencing (0.00 ppm).

Infrared (IR) Spectroscopy
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For a volatile liquid like 3-methoxybut-1-ene, the IR spectrum would typically be obtained

using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed

between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer's

sample holder. An alternative method for volatile liquids is to use a gas-phase IR cell.

Mass Spectrometry (MS)
Mass spectra are most commonly obtained using a Gas Chromatography-Mass Spectrometry

(GC-MS) instrument. The sample is injected into the gas chromatograph, where it is vaporized

and separated from any impurities on a capillary column. The separated compound then enters

the mass spectrometer, where it is ionized (typically by electron impact), and the resulting

fragments are separated based on their mass-to-charge ratio.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

expected connectivity in the ¹H NMR spectrum of 3-methoxybut-1-ene.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Predicted ¹H NMR spin-spin coupling relationships for 3-methoxybut-1-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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